

Introduction: A Versatile Bifunctional Reagent in Modern Synthesis

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Compound of Interest

Compound Name: 2-Bromoethyl chloroformate

CAS No.: 4801-27-8

Cat. No.: B1584571

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2-Bromoethyl chloroformate is a valuable bifunctional reagent in organic synthesis, prized for its distinct reactive sites that can be addressed sequentially. Its structure incorporates a highly reactive chloroformate group and a bromoethyl moiety, making it an excellent electrophile for introducing the 2-bromoethoxycarbonyl group onto nucleophiles such as amines and alcohols. This dual functionality allows for its use as a versatile protecting group and as a key building block in the synthesis of more complex molecules, particularly heterocyclic structures relevant to pharmaceutical and agrochemical development.^{[1][2]}

This guide provides a comprehensive overview of **2-Bromoethyl chloroformate** for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore its reactivity and core applications with mechanistic insights, provide detailed experimental protocols, and outline critical safety and handling procedures.

Core Properties and Identification

The fundamental identity and characteristics of **2-Bromoethyl chloroformate** are summarized below. Its CAS Number, 4801-27-8, is the universally recognized identifier for this compound.

^{[3][4][5][6][7]}

Physicochemical Data Table

Property	Value	Source(s)
CAS Number	4801-27-8	[3][4][6]
Molecular Formula	C ₃ H ₄ BrClO ₂	[3][4][6][8]
Molecular Weight	187.42 g/mol	[3][4][5][8]
IUPAC Name	2-bromoethyl carbonochloridate	[4]
Synonyms	2-Bromoethyl carbonochloridate, (2- Bromoethoxy)carbonyl chloride, β-Bromoethyl chloroformate	[3][4][6]
Density	1.749 g/mL at 25 °C	[9]
Refractive Index (n ²⁰ /D)	1.478	[9]
Flash Point	61 °C (141.8 °F)	[10]
Boiling Point	118 - 119 °C	[11]

Reactivity and Mechanistic Considerations

The utility of **2-Bromoethyl chloroformate** stems from the chloroformate functional group, which acts as a potent electrophile.[1] The carbonyl carbon is highly susceptible to nucleophilic attack by heteroatoms like nitrogen (amines), oxygen (alcohols), and sulfur (thiols). This reactivity is central to its primary application as a protecting group and as a linker for constructing more elaborate molecular architectures.[1][2]

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon of the chloroformate. This is typically followed by the collapse of the tetrahedral intermediate and the expulsion of the chloride ion as a

leaving group, resulting in the formation of a stable carbamate and hydrochloric acid. The presence of a non-nucleophilic base is essential to neutralize the HCl byproduct, which could otherwise protonate the starting nucleophile, rendering it unreactive.

Caption: Nucleophilic acyl substitution at the chloroformate carbonyl.

Key Applications in Research and Development

Amine and Alcohol Protection

A primary application of **2-Bromoethyl chloroformate** is the protection of amine and alcohol functional groups.^{[2][12]} By converting a nucleophilic amine or alcohol into a less reactive carbamate or carbonate, respectively, chemists can perform reactions on other parts of the molecule without unintended side reactions at the protected site.^[12] The resulting 2-bromoethoxycarbonyl group is stable under a variety of conditions but can be cleaved when necessary. The presence of the bromine atom offers an additional advantage, providing a handle for subsequent cyclization reactions.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this reagent is elegantly exploited in the synthesis of heterocyclic compounds. A common strategy involves:

- Reaction of **2-bromoethyl chloroformate** with a suitable nucleophile (e.g., an amine or thiol) to form an intermediate carbamate or thiocarbonate.
- An intramolecular cyclization reaction where a second nucleophilic site within the same molecule displaces the bromide, forming a ring system. This is a powerful method for constructing various nitrogen- and oxygen-containing heterocycles that are prevalent in drug candidates.

Prodrug and Antitumor Applications

Research has indicated that **2-Bromoethyl chloroformate** can act as a prodrug.^{[8][13]} It is believed to be activated in vivo via hydrolysis to 2-bromoethanol, a compound that exhibits antitumor properties by inhibiting DNA synthesis and cell division.^{[8][13]} Pharmacokinetic studies in animal models have shown good bioavailability, highlighting its potential in therapeutic development, although it has not yet been tested in humans.^{[8][13]}

Experimental Protocol: Protection of a Primary Amine

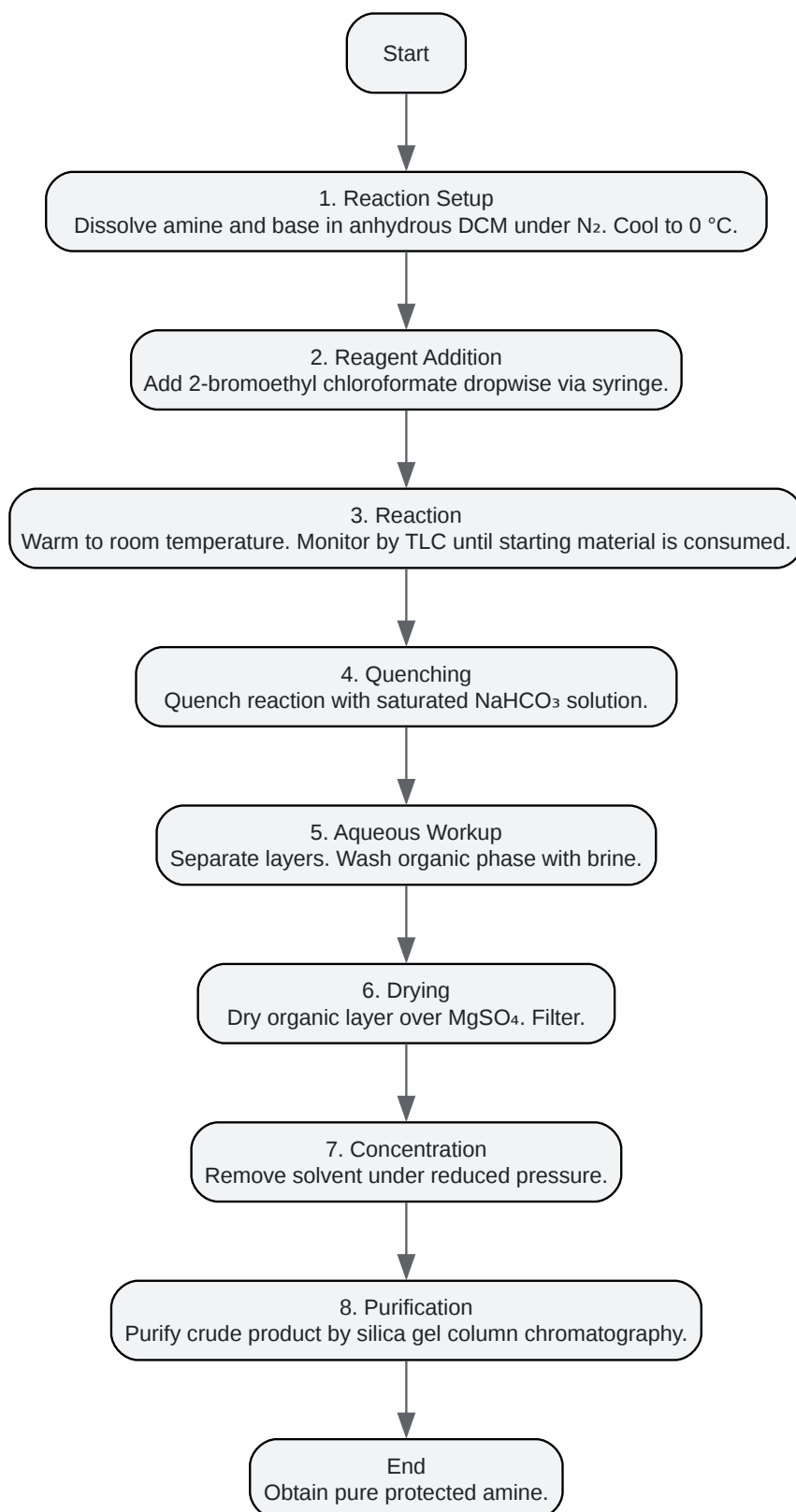
This section provides a detailed, self-validating protocol for the protection of a generic primary amine using **2-Bromoethyl chloroformate**. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a 2-bromoethoxycarbonyl-protected amine.

Materials:

- Primary amine (Substrate)
- **2-Bromoethyl chloroformate** (Reagent)
- Triethylamine (Et₃N) or Pyridine (Base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous (Solvent)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (Saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (Eluents)

Protocol Workflow Diagram



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